Copper dimethyldithiocarbamate

説明

Contextualization within Metal-Organic Chemistry and Coordination Compounds

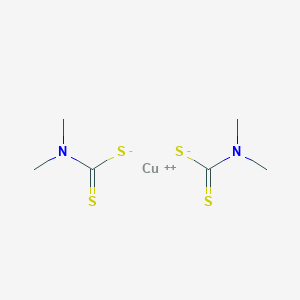

Copper dimethyldithiocarbamate (B2753861) is a prime example of a coordination compound, a fundamental concept in coordination chemistry and the broader field of metal-organic chemistry. ontosight.aisolubilityofthings.comamericanelements.com These compounds involve a central metal atom or ion bonded to surrounding molecules or anions, known as ligands. In this case, the copper(II) ion (Cu²⁺) acts as the central metal, and the dimethyldithiocarbamate anions ([S₂CN(CH₃)₂]⁻) serve as the ligands.

The dithiocarbamate (B8719985) ligands are known for their excellent chelating abilities, forming stable complexes with metal ions. ontosight.ai The versatility of these ligands allows them to stabilize copper in various oxidation states, including Cu(I), Cu(II), and Cu(III), leading to a rich and diverse coordination chemistry. mdpi.comresearchgate.netmdpi.com The study of such complexes is crucial for understanding fundamental chemical bonding, molecular structure, and reactivity. Organometallic compounds like copper dimethyldithiocarbamate are also investigated as precursors for materials science applications, such as the synthesis of nanoscale copper sulfides. mdpi.comresearchgate.netrsc.org

Historical Overview of Dithiocarbamate Complexes in Copper Chemistry

The history of copper dithiocarbamate complexes spans approximately 120 years. mdpi.comresearchgate.netmdpi.com One of the earliest documented syntheses was by Marcel Delépine around 1907-1908, who observed the immediate formation of a dark brown precipitate of a bis(dithiocarbamate) complex when combining aqueous solutions of a dithiocarbamate salt and a Cu(II) salt. mdpi.com This simple and high-yielding reaction works for a vast array of dithiocarbamate salts derived from secondary amines. mdpi.com

For nearly a century after their initial synthesis, the detailed structures of many of these complexes remained unelucidated until the advent of single-crystal X-ray diffraction. mdpi.com Research over the decades has expanded significantly to explore the full breadth of copper dithiocarbamate chemistry. This includes the synthesis and characterization of:

Copper(II) complexes: The most common form, [Cu(S₂CNR₂)₂], which are paramagnetic due to their d⁹ electronic configuration. mdpi.comresearchgate.net

Copper(III) complexes: Accessible through the oxidation of Cu(II) complexes, resulting in d⁸ square planar cations, [Cu(S₂CNR₂)₂]⁺. mdpi.comresearchgate.net

Copper(I) complexes: Often formed as clusters, with the tetranuclear cluster [Cu(μ₃-S₂CNR₂)]₄ being a common motif known since the 1960s. mdpi.comresearchgate.net

Mixed-valence complexes: A range of Cu(I)-Cu(II) and Cu(II)-Cu(III) complexes have been synthesized, some exhibiting novel physical properties. mdpi.comresearchgate.net

This historical progression highlights a continuous and evolving interest in the fundamental properties and potential applications of these versatile compounds.

Significance of the Dimethyldithiocarbamate Ligand in Copper Complexation

The dimethyldithiocarbamate ligand ([S₂CN(CH₃)₂]⁻) is particularly significant in copper chemistry due to its structural and electronic properties, which dictate the characteristics of the resulting complexes.

The nature of the dimethyldithiocarbamate ligand leads to distinct structural arrangements in copper complexes. The most common copper(II) complex, bis(N,N-dimethyldithiocarbamato)copper(II), can exist in different solid-state structures:

Monomeric form: In the gas phase, the complex maintains a monomeric structure with a distorted square planar geometry around the copper atom. mdpi.com

Dimeric form: In the solid state, it often forms a centrosymmetric dimer, [Cu₂(C₃H₆NS₂)₄]. In this structure, each copper atom is five-coordinate, adopting a square-pyramidal geometry. The base of the pyramid is formed by four sulfur atoms from two different ligands, and the apical position is occupied by a sulfur atom from the other copper unit, creating a bridging interaction. mdpi.comnih.gov

Table 2: Selected Structural Data for Dimeric Copper(II) Dimethyldithiocarbamate

| Feature | Description | Reference |

|---|---|---|

| Coordination Geometry | Distorted square-pyramidal | nih.gov |

| Central Atom | Cu(II) | nih.gov |

| Structure | Centrosymmetric dimer, [Cu₂(C₃H₆NS₂)₄] | nih.gov |

| Basal Coordination | Four S atoms from two dimethyldithiocarbamate ligands | nih.gov |

| Apical Coordination | One bridging S atom from the adjacent complex unit | nih.gov |

The electronic configuration of the Cu(II) ion (d⁹) in these complexes results in them being paramagnetic, with one unpaired electron, making them readily detectable and characterizable by techniques like electron paramagnetic resonance (EPR) spectroscopy. mdpi.comresearchgate.net The electrochemical properties are also significant; the Cu(II) complex can be reversibly oxidized to a stable Cu(III) species and irreversibly reduced to a Cu(I) species, which typically involves the loss of a ligand. rsc.orgrsc.org

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

copper;N,N-dimethylcarbamodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C3H7NS2.Cu/c2*1-4(2)3(5)6;/h2*1-2H3,(H,5,6);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUQIAGHKFLHIA-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)[S-].CN(C)C(=S)[S-].[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12CuN2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020345 | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark brown powder; Insoluble in cold water; [R.T. Vanderbilt MSDS] | |

| Record name | Copper(II) dimethyldithiocarbamate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8065 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

137-29-1 | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Copper, bis(dimethylcarbamodithioato-.kappa.S,.kappa.S')-, (SP-4-1)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Copper dimethyldithiocarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Copper bis(dimethyldithiocarbamate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COPPER DIMETHYLDITHIOCARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F3D0AX36Y9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Advanced Synthetic Strategies for Copper Dimethyldithiocarbamate Complexes

Conventional and Modern Synthetic Routes

The primary methods for synthesizing copper dimethyldithiocarbamate (B2753861), [Cu(S₂CNMe₂)₂], and related complexes involve direct reactions with metallic copper or reactions utilizing copper salts. These routes offer various advantages depending on the desired product and experimental conditions.

Oxidative dissolution provides a direct route to copper dithiocarbamate (B8719985) complexes by using metallic copper as a starting material. tandfonline.com This process involves the oxidation of zero-valent copper in the presence of a suitable ligand and an oxidizing agent within a liquid phase. tandfonline.comacs.org The kinetics of this multi-electron process are influenced by the type of metal and the oxidant used. tandfonline.com

A common approach involves the dissolution of copper metal in a solution containing tetramethylthiuram disulfide (TMTD), which acts as the source for the dimethyldithiocarbamate ligand. tandfonline.com The reaction can be carried out by placing copper sheets into a solution of TMTD in a suitable organic solvent. tandfonline.com Halocarbons, such as carbon tetrachloride, in conjunction with polar solvents like dimethyl sulfoxide (B87167) (DMSO), can also facilitate the oxidative dissolution of copper to form complexes. acs.org The solvent plays a crucial role, not only in dissolving the reactants but also in stabilizing the resulting copper ions in solution. tandfonline.comacs.org

Electrochemical synthesis represents a modern and efficient alternative for preparing copper dimethyldithiocarbamate complexes. tandfonline.com This method utilizes a sacrificial copper anode in a solution containing the dithiocarbamate source. tandfonline.commdpi.com The key advantages of electrosynthesis include the absence of chemical oxidants or reductants, mild reaction conditions, high product yields, and the ability to regulate the process by controlling voltage and current. tandfonline.com

In this process, the electrochemical oxidation of a copper anode generates Cu⁺ or Cu²⁺ ions, which then react with the dithiocarbamate ligands present in the solution. cdnsciencepub.com The composition of the final product is generally independent of whether the synthesis is chemical or electrochemical. tandfonline.com This technique serves as an excellent model for studying the influence of various parameters, such as ultrasonic treatment, on the synthesis of transition metal complexes in non-aqueous solutions. tandfonline.com

Tetramethylthiuram disulfide (TMTD) is a key reagent in the synthesis of this compound. It can react with various copper species, including copper metal and copper(I) or copper(II) salts. mdpi.comresearchgate.net

The oxidative addition of TMTD to copper metal is a well-established synthetic route that produces good yields of the Cu(II) complex, [Cu(S₂CNMe₂)₂]. mdpi.comresearchgate.net Similarly, TMTD can be added to copper powder in organic media to generate Cu(I) dithiocarbamate clusters. mdpi.com The reaction of TMTD with Cu(I) halides in a non-aqueous solvent proceeds rapidly even at room temperature to yield copper(I) dithiocarbamate. google.com When TMTD reacts with Cu(I) clusters, it leads to oxidation and the formation of the stable Cu(II) bis(dithiocarbamate) complex. mdpi.com Reactions with Cu(II) salts and TMTD can also yield neutral Cu(III) complexes. researchgate.net

The most common and straightforward method for synthesizing copper(II) bis(dimethyldithiocarbamate) involves the reaction of a Cu(II) salt with a dimethyldithiocarbamate salt, such as sodium dimethyldithiocarbamate. mdpi.com This simple metathesis reaction, typically performed in an aqueous or alcoholic solution, results in the immediate precipitation of the dark brown [Cu(S₂CNMe₂)₂] complex in high yields. mdpi.comrsc.org

The general reaction is as follows: Cu²⁺ + 2 [Me₂NCS₂]⁻ → [Cu(S₂CNMe₂)₂]

This method is widely applicable for a vast array of dithiocarbamate ligands derived from different secondary amines. mdpi.com The work-up is typically simple, involving filtration and drying of the resulting precipitate. mdpi.com The high stability of the copper dithiocarbamate complex, with binding constants in the order of 10⁷–10⁸, drives the reaction to completion. mdpi.com However, in some cases, such as with dithiocarbamates derived from certain amino acids, the reaction with Cu(II) salts can lead to the reduction of the metal center and the formation of Cu(I) complexes. acs.orgresearchgate.net

Influence of Reaction Conditions on Product Characteristics

The properties and even the composition of the synthesized this compound complexes are highly dependent on the conditions under which the reaction is performed. The solvent system is a particularly influential factor.

The solvent plays a critical role in the synthesis of this compound, influencing reaction rates, product structure, and solubility. tandfonline.comnih.gov In oxidative dissolution methods, the choice of solvent is paramount. Polar, coordinating solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are effective. tandfonline.com Their ability to stabilize the metal ions formed during the dissolution process is key to the reaction's success. tandfonline.comacs.org

Research has shown that when syntheses are carried out in the presence of strongly coordinating polar solvents like DMSO and DMF, the resulting complexes often incorporate the solvent molecules into their structure, forming solvated adducts with the general composition Cu(Me₂NCS₂)₂·2Solv. tandfonline.com In contrast, using non-polar or weakly coordinating solvents like acetonitrile, acetone, or chloroform (B151607) typically yields non-solvated complexes. tandfonline.com The dielectric constant of the solvent also affects the solubility of the products and can help prevent the formation of passivating layers on the metal surface during dissolution. nih.gov

Data Tables

Table 1: Comparison of Synthetic Methods for this compound

| Synthesis Method | Starting Materials | Key Conditions | Typical Product | Reference(s) |

| Oxidative Dissolution | Metallic Copper, TMTD | Agitation in organic solvent (e.g., DMSO, DMF) | [Cu(S₂CNMe₂)₂] or solvated adducts | tandfonline.com |

| Electrochemical Dissolution | Copper Anode, TMTD | Non-aqueous electrolyte, controlled voltage/current | [Cu(S₂CNMe₂)₂] | tandfonline.com |

| Thiuram Disulfide Reaction | Copper Metal, TMTD | Organic media | [Cu(S₂CNMe₂)₂] | mdpi.com |

| Copper Salt Metathesis | CuCl₂, NaS₂CNMe₂ | Aqueous or ethanol (B145695) solution, room temperature | [Cu(S₂CNMe₂)₂] | mdpi.com, rsc.org |

Table 2: Influence of Solvent on Product Composition in Oxidative Dissolution

| Solvent | Donor Number | Product Composition | Reference |

| Dimethyl Sulfoxide (DMSO) | 29.8 | Cu(Me₂NCS₂)₂·2DMSO | tandfonline.com |

| Dimethylformamide (DMF) | 27.0 | Cu(Me₂NCS₂)₂·2DMF | tandfonline.com |

| Acetonitrile | 14.1 | Cu(Me₂NCS₂)₂ | tandfonline.com |

| Acetone | 17.0 | Cu(Me₂NCS₂)₂ | tandfonline.com |

| Chloroform | ~0 | Cu(Me₂NCS₂)₂ | tandfonline.com |

Ultrasonic Treatment in Synthesis Optimization

The application of ultrasonic treatment has been identified as a significant method for optimizing the synthesis of this compound complexes. tandfonline.com Research demonstrates that ultrasound enhances the rate of reaction and improves yields by increasing the dissolution rate of metallic copper in various non-aqueous solvents. tandfonline.comtandfonline.com This optimization is evident in both chemical and electrochemical synthetic approaches. tandfonline.com

The direct synthesis can be achieved through the oxidative dissolution of metallic copper in a liquid phase containing a ligand, a process influenced by the choice of solvent and the application of ultrasound. tandfonline.com For instance, the dissolution of copper in solutions of tetramethylthiuram disulfide (TMU) serves as a model system to study the effects of ultrasonic treatment. tandfonline.com In coordinating polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), the resulting complexes often incorporate the solvent molecules, forming compounds with the general composition Cu(Me₂NCS₂)₂·2Solv. tandfonline.com

The influence of ultrasound is not limited to yield improvement; it also impacts the rate of metal dissolution. tandfonline.comresearchgate.net The physical effects of acoustic cavitation, generated by ultrasound, can strip away passivating layers from the metal surface, thereby accelerating the reaction. tandfonline.comresearchgate.net Studies comparing traditional synthesis with ultrasonic-assisted methods show a marked increase in the efficiency of the latter. tandfonline.com

| Solvent System | Method | Copper Dissolution (g) | Yield (%) |

|---|---|---|---|

| Acetonitrile (MeCN) | Conventional (Stirring) | 0.011 | 1.5 |

| Ultrasonic | 0.025 | 3.4 | |

| Dimethylformamide (DMF) | Conventional (Stirring) | 0.078 | 10.6 |

| Ultrasonic | 0.140 | 19.0 | |

| Dimethyl sulfoxide (DMSO) | Conventional (Stirring) | 0.132 | 17.9 |

| Ultrasonic | 0.175 | 23.8 |

Synthesis of Specific Copper Oxidation States

Dithiocarbamate ligands are known for their ability to stabilize copper in multiple oxidation states, including Cu(I), Cu(II), and Cu(III). ijpsonline.comresearchgate.net The synthetic route chosen is critical in determining the final oxidation state of the copper center in the complex.

Copper(I) dithiocarbamate complexes typically exist as multinuclear clusters or as mononuclear species stabilized by co-ligands like phosphines. mdpi.com The most common are the tetranuclear clusters, [Cu(μ₃-S₂CNR₂)]₄. mdpi.com

Several synthetic methods are employed to produce these Cu(I) complexes:

Reduction of Copper(II) Salts: This involves the reduction of a Cu(II) salt, such as by hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl), in the presence of a dithiocarbamate salt. mdpi.com

Comproportionation: The reaction between a copper(II) dithiocarbamate complex, [Cu(S₂CNR₂)₂], and activated copper powder can yield the Cu(I) cluster. mdpi.com

Reaction with Thiuram Disulfides: The direct reaction of a thiuram disulfide with copper powder in an organic medium is another effective route. mdpi.com

From Copper(I) Halides: High-purity copper(I) dithiocarbamate can be produced by reacting a carbamic acid disulfide with a copper(I) halide in a non-aqueous solvent, followed by a reduction step to remove halogen byproducts. google.com

Ligand Exchange/Adduct Formation: Mononuclear Cu(I) complexes, such as [Cu(S₂CNR₂)(PPh₃)₂], can be synthesized by adding phosphine (B1218219) ligands like triphenylphosphine (B44618) (PPh₃) to Cu(I) clusters or by reacting dithiocarbamate salts with pre-formed copper-phosphine precursors like [(Ph₃P)₂Cu(NO₃)]. rsc.orgrsc.org

It is noteworthy that electrochemically generated [Cu(S₂CNR₂)₂]⁻ anions are generally unstable and tend to lose a dithiocarbamate ligand, subsequently forming stable Cu(I) clusters. researchgate.netrsc.org

The synthesis of copper(II) bis(dithiocarbamate) complexes, [Cu(S₂CNR₂)₂], is remarkably straightforward and is the most common form of these compounds. mdpi.com The primary method involves a simple metathesis or precipitation reaction. mdpi.comrsc.orgrsc.org

Key synthetic approaches include:

Precipitation from Aqueous Solution: The most widely used method involves combining an aqueous solution of a Cu(II) salt (e.g., copper(II) chloride, copper(II) sulfate) with an aqueous or methanolic solution of an alkali metal dithiocarbamate salt (e.g., sodium dimethyldithiocarbamate). mdpi.comnih.govnih.gov This reaction results in the immediate formation of a dark brown or greenish-brown precipitate of the [Cu(S₂CNR₂)₂] complex in high yield. mdpi.comrsc.orgrsc.org The product can then be easily collected by filtration. mdpi.com

Direct Oxidative Dissolution: As mentioned previously, Cu(II) complexes can also be formed by the direct oxidative dissolution of metallic copper in the presence of a ligand source like tetramethylthiuram disulfide (TMU) in coordinating solvents. tandfonline.com

These complexes are typically paramagnetic, reflecting the d⁹ electronic configuration of the Cu(II) center. researchgate.net In the solid state, they can exist as either distorted square-planar monomers or as dimers featuring a distorted trigonal bipyramidal geometry. researchgate.net

Copper(III) dithiocarbamate complexes are relatively stable and accessible, most commonly as the square-planar bis(dithiocarbamate) cations, [Cu(S₂CNR₂)₂]⁺. mdpi.com The synthesis of these d⁸ Cu(III) species is achieved through the oxidation of the corresponding Cu(II) complexes. researchgate.netmdpi.com

The principal synthetic routes are:

Oxidation of Cu(II) Complexes: The addition of a range of oxidizing agents to a solution of a [Cu(S₂CNR₂)₂] complex leads to the formation of the analogous Cu(III) complex. mdpi.com The oxidation is electrochemically reversible. rsc.orgrsc.org The resulting Cu(III) cations can be isolated as salts with various anions, such as perchlorate (B79767) (ClO₄⁻) or tetrafluoroborate (B81430) (BF₄⁻). mdpi.com The oxidation from Cu(II) to Cu(III) results in a shortening of the Cu-S bonds by approximately 0.1 Å. researchgate.netmdpi.com

Synthesis of Dihalide Complexes: Halogenated Cu(III) complexes of the type [CuX₂(S₂CNR₂)] (where X is a halide) can also be prepared. mdpi.com These are accessible either through the oxidative addition of thiuram disulfides to a copper(II) halide (CuX₂) or by reacting [Cu(S₂CNR₂)₂] with an agent like thionyl chloride. mdpi.com

Development of Functionalized Dithiocarbamate Ligands for Copper Complexes

The modification of dithiocarbamate ligands is a key strategy for creating copper complexes with tailored properties for applications ranging from materials science to medicine. acs.orgnih.gov This involves introducing functional groups to the nitrogen atom or the R groups of the dithiocarbamate backbone. mdpi.com

Examples of such developments include:

Coordination Chemistry and Structural Elucidation of Copper Dimethyldithiocarbamate Complexes

Ligand Binding and Coordination Geometry

The interaction between the dimethyldithiocarbamate (B2753861) ligand and the copper center defines the fundamental structure and properties of the resulting complexes.

Bidentate Nature of the Dimethyldithiocarbamate Ligand

The dimethyldithiocarbamate (dmdtc) ligand, ⁻S₂CN(CH₃)₂, typically acts as a bidentate ligand, coordinating to the copper ion through both sulfur atoms. nih.govnih.govresearchgate.net This chelation results in the formation of a stable four-membered ring. The bonding can be described as symmetrical, where both copper-sulfur bond lengths are essentially equal, or anisobidentate (asymmetrical), with differing Cu-S bond lengths. researchgate.net This bidentate coordination is a key factor in the stability of copper dithiocarbamate (B8719985) complexes. nih.govnih.gov

Coordination Environment Around the Copper Center

The coordination geometry around the copper atom in dimethyldithiocarbamate complexes is versatile and dependent on the oxidation state of the copper and the surrounding ligands. mdpi.combris.ac.uk For copper(II) complexes, the most common geometries are distorted square planar or square pyramidal. dntb.gov.uaresearchgate.netnih.gov In some instances, five- and six-coordinate geometries can also be observed. nih.govchemrxiv.org The flexibility in coordination geometry is a characteristic feature of copper chemistry and plays a crucial role in the reactivity and electronic properties of these complexes. bris.ac.uk

Oxidation States and Electronic Configuration of Copper in Complexes

Copper can exist in multiple oxidation states, primarily +1, +2, and +3, within its dimethyldithiocarbamate complexes. dntb.gov.uaresearchgate.net Each oxidation state imparts distinct electronic configurations and structural arrangements.

Copper(II) Complexes: Monomeric and Dimeric Structures

Copper(II) dimethyldithiocarbamate, with a d⁹ electronic configuration, is the most prevalent form. dntb.gov.uabris.ac.uk These complexes are paramagnetic and can exist as either monomers or dimers in the solid state. dntb.gov.uaresearchgate.net

Monomeric Structures: In their monomeric form, such as [Cu(S₂CNMe₂)₂], the copper center typically adopts a distorted square planar geometry. dntb.gov.ua

Dimeric Structures: Dimeric structures, for instance [Cu₂(S₂CNMe₂)₄], are also common. In these formations, the copper centers can exhibit a distorted trigonal bipyramidal geometry and are often held together by intermolecular Cu-S interactions. dntb.gov.uaresearchgate.net The formation of dimers can be influenced by the addition of other species, such as CuCl₂, leading to ligand redistribution and the creation of structures like dimeric [Cu(S₂CNEt₂)(μ-Cl)]₂. mdpi.com

| Complex Type | Copper Oxidation State | Common Geometry | Key Structural Feature |

| Monomeric | Cu(II) | Distorted Square Planar | Single copper center |

| Dimeric | Cu(II) | Distorted Trigonal Bipyramidal | Two copper centers with intermolecular Cu-S interactions |

Copper(I) Complexes: Clusters and Mononuclear Species

Copper(I) complexes, with a d¹⁰ electronic configuration, are also well-established and can be synthesized through the reduction of Cu(II) salts or the reaction of copper powder with thiuram disulfides. mdpi.combris.ac.uk They primarily exist in two forms:

Clusters: Tetranuclear clusters, with the general formula [Cu(μ₃-S₂CNR₂)]₄, are a common structural motif for copper(I) dithiocarbamates. mdpi.comresearchgate.net In these structures, the dithiocarbamate ligands act in a capping manner. mdpi.com Higher nuclearity clusters, with up to 28 copper atoms, have also been synthesized. dntb.gov.uaresearchgate.net

Mononuclear Species: When co-ligands like phosphines or phosphites are present, mononuclear copper(I) complexes can be formed. mdpi.com For example, the addition of PPh₃ to a copper(I) dithiocarbamate can yield bis(phosphine) adducts such as [Cu(S₂CNR₂)(PPh₃)₂]. rsc.org

| Complex Type | Copper Oxidation State | Common Structural Motif | Example |

| Cluster | Cu(I) | Tetranuclear, [Cu(μ₃-S₂CNR₂)]₄ | [Cu₄(hedtc)₄]∙4THF |

| Mononuclear | Cu(I) | Adducts with co-ligands | [Cu{S₂CN(p-MeC₆H₄)₂}(PPh₃)₂] |

Copper(III) Complexes: Structural Motifs and Anion Dependence

Although less common than Cu(I) and Cu(II), copper(III) dithiocarbamate complexes, with a d⁸ electronic configuration, are accessible and relatively stable. mdpi.com They are typically formed through the oxidation of the corresponding Cu(II) complexes. mdpi.comrsc.org

The most common form is the bis(dithiocarbamate) cation, [Cu(S₂CNR₂)₂]⁺, which adopts a square planar coordination geometry. mdpi.com The solid-state structure of these complexes is sensitive to the nature of the dithiocarbamate substituents and the counter-anion present. researchgate.netmdpi.com Different structural motifs can arise, including coordination polymers where the cations stack to create a distorted octahedral CuS₆ coordination geometry, with the anions situated separately. mdpi.com The formation of these structures is often driven by intermolecular interactions, such as secondary Cu-S interactions between cations or interactions between cations and anions. mdpi.com

Structural Characterization Techniques in Coordination Chemistry

Single-Crystal X-ray Diffraction Studies

SC-XRD studies have been instrumental in elucidating the structural motifs of copper dithiocarbamate complexes. For instance, the molecular structures of several copper(II) diaryl-dithiocarbamate complexes have been determined, revealing that they often adopt a centrosymmetric dimeric structure. rsc.org The Cu-S bond lengths and intermolecular Cu-Cu and Cu-S distances in these dimers are consistent with those observed in dimeric dialkyl-dithiocarbamate complexes. rsc.org

In the case of copper(II) bis(dimethyldithiocarbamate), [Cu(S₂CNMe₂)₂], solid-state analysis shows an unusual polymeric structure where four-coordinate subunits are linked through long-range intermolecular Cu···S interactions, resulting in a pseudo-octahedral geometry around each copper center. mdpi.com This contrasts with many other bis(dithiocarbamate)copper(II) complexes which are monomeric with a distorted square planar geometry or dimeric with a distorted trigonal bipyramidal geometry in the solid state. mdpi.com

The choice of X-ray radiation, commonly Mo-Kα or Cu-Kα, can influence the quality of the diffraction data, especially for resolving smaller molecular details or dealing with absorption effects. rsc.orgnih.gov Modern diffractometers equipped with high-intensity microsources and advanced detectors have enhanced the capability to analyze smaller or more challenging crystals. uhu-ciqso.es

Gas-Phase Electron Diffraction Studies

Gas-phase electron diffraction (GED) provides crucial information about the molecular structure of substances in the gaseous state, free from the intermolecular forces present in the solid state. wikipedia.org This technique is particularly valuable for determining the geometry of free molecules. wikipedia.org In a GED experiment, a beam of high-energy electrons is scattered by the gaseous sample, and the resulting diffraction pattern is analyzed to determine internuclear distances. wikipedia.org

A key study utilizing this technique investigated the structure of copper(II) bis(dimethyldithiocarbamate), [Cu(S₂CNMe₂)₂], in the gas phase. mdpi.com The results demonstrated that the complex maintains a monomeric structure in the gaseous state. mdpi.com This finding is significant as it contrasts with the polymeric structure of the same compound observed in the solid state, highlighting the influence of crystal packing forces on the molecular arrangement. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. mdpi.comnih.gov It is particularly well-suited for the characterization of paramagnetic Cu(II) complexes, which have a d⁹ electron configuration. mdpi.comresearchgate.net EPR spectroscopy provides detailed insights into the electronic and geometric structure of the copper center and the nature of its coordination environment. nih.govmdpi.com

The EPR spectrum of a Cu(II) complex is characterized by the g-tensor and the hyperfine coupling constant (A) with the copper nucleus (I = 3/2). ethz.ch The principal values of the g-tensor (g|| and g⊥) and the A-tensor (A|| and A⊥) can reveal the geometry of the complex. researchgate.netethz.ch For instance, in an axially elongated octahedral or square pyramidal geometry, the ground state is typically d(x²-y²), resulting in g|| > g⊥. researchgate.net Conversely, a compressed octahedral or trigonal bipyramidal geometry often leads to a d(z²) ground state and g⊥ > g||. researchgate.net

EPR has been effectively used to distinguish between monomeric and dimeric Cu(II) complexes in solution. ijsrset.com It can also be used to study ligand exchange reactions. For example, EPR spectroscopy has shown that mixtures of [Cu(S₂CNEt₂)₂] and [Cu(Se₂CNEt₂)₂] rapidly equilibrate to form the mixed-ligand complex [Cu(S₂CNEt₂)(Se₂CNEt₂)]. mdpi.com

The interpretation of EPR spectra can be complex, and often requires quantum chemical calculations to accurately correlate the spectroscopic parameters with the molecular structure. mdpi.com The choice of EPR frequency (e.g., X-band, S-band, L-band) can also impact the resolution and interpretability of the spectra, particularly for resolving superhyperfine couplings to ligand nuclei like nitrogen. nih.gov

Redox Properties and Electrochemical Behavior

The redox behavior of copper dithiocarbamate complexes is a key feature of their chemistry, allowing for the stabilization of copper in multiple oxidation states and facilitating a variety of chemical transformations. mdpi.com

Oxidation and Reduction Processes of Copper Dithiocarbamates

Copper(II) bis(dithiocarbamate) complexes, such as copper dimethyldithiocarbamate, exhibit rich electrochemical behavior. mdpi.com They can undergo a reversible one-electron oxidation to yield the corresponding Cu(III) complex. mdpi.comrsc.org This oxidation is often accompanied by a color change of the solution from brown to green. mdpi.com The oxidation potential is sensitive to the nature of the substituents on the dithiocarbamate ligand. For example, [Cu(S₂CNCy₂)₂] oxidizes at a lower potential (0.57 V) compared to [Cu(S₂CNPh₂)₂] (0.71 V). mdpi.com The resulting Cu(III) complexes retain a square planar geometry, but with Cu-S bonds that are shortened by approximately 0.1 Å. mdpi.com

The reduction of Cu(II) dithiocarbamates generates Cu(I) species. mdpi.com This reduction process is often quasi-reversible or irreversible. mdpi.comrsc.org The initial reduction product, [Cu(S₂CNR₂)₂]⁻, is a d¹⁰ complex and is expected to undergo a structural change from square planar to tetrahedral. mdpi.com However, these Cu(I) anions are often unstable and tend to lose a dithiocarbamate ligand to form neutral Cu(I) clusters, such as [Cu(S₂CNR₂)]n. mdpi.comrsc.org The reduction potential is also influenced by the ligand substituents, with [Cu(S₂CNPh₂)₂] being reduced at a less negative potential (-0.26 V) than the dicyclohexyl analogue (-0.49 V). mdpi.com

The oxidation and reduction processes can be initiated chemically or electrochemically. Common oxidizing agents used to generate Cu(III) from Cu(II) dithiocarbamates include halogens (e.g., I₂), nitrosyl tetrafluoroborate (B81430) ((NO)BF₄), and various metal salts like [Cu(BF₄)₂] and FeCl₃. mdpi.com Photochemical methods can also be employed, utilizing the ligand-to-metal charge transfer (LMCT) band in the visible region to induce the reduction of the copper center. mdpi.com

Table of Redox Potentials for Selected Copper Dithiocarbamate Complexes

| Compound | Oxidation Potential (V) | Reduction Potential (V) |

| [Cu(S₂CNCy₂)₂] | 0.57 | -0.49 |

| [Cu(S₂CNPh₂)₂] | 0.71 | -0.26 |

Influence of Substituents on Redox Potentials

The redox behavior of copper dithiocarbamate complexes is significantly influenced by the electronic and steric nature of the substituents on the nitrogen atom of the dithiocarbamate ligand. These substituents can modulate the electron density at the copper center, thereby altering the potentials required for both oxidation (Cu(II) → Cu(III)) and reduction (Cu(II) → Cu(I)).

The electron-donating or electron-withdrawing character of the substituent groups directly impacts the redox potentials. Generally, electron-donating groups, such as alkyl groups, increase the electron density on the copper atom. This makes the complex easier to oxidize (a less positive oxidation potential) and harder to reduce (a more negative reduction potential). Conversely, electron-withdrawing groups, like aryl groups, decrease the electron density at the copper center, making the complex more difficult to oxidize and easier to reduce.

This trend is evident in the comparison of various copper bis(dithiocarbamate) complexes. For instance, the oxidation potential for the diphenyl-substituted complex, [Cu(S2CNPh2)2], is observed at +0.71 V, which is significantly higher than the +0.57 V required for the dicyclohexyl-substituted complex, [Cu(S2CNCy2)2]. mdpi.com This indicates that the electron-withdrawing nature of the phenyl groups makes the Cu(II) center less electron-rich and thus harder to oxidize. A similar effect is seen in their reduction potentials, where [Cu(S2CNPh2)2] reduces at -0.26 V, a less negative potential compared to the -0.49 V for [Cu(S2CNCy2)2]. mdpi.com

The introduction of different aryl or alkyl groups allows for fine-tuning of these electrochemical properties. A study on a copper complex with a p-tolyl substituted dithiocarbamate ligand, [Cu{S2CN(p-MeC6H4)2}2], showed a reversible oxidation at approximately +0.1 V (vs. Fc+/0), highlighting the electronic influence of the methyl group on the aryl ring. rsc.orgrsc.org Furthermore, copper dithiocarbamate complexes featuring carboxylate groups have been studied in aqueous solutions, showing oxidation and reduction processes at peak potentials of +0.68 V and -0.44 V (vs. Ag/AgCl), respectively. acs.org

The data below summarizes the redox potentials for several copper(II) dithiocarbamate complexes, illustrating the impact of various substituents.

| Compound | Oxidation Potential (V) | Reduction Potential (V) | Reference Electrode |

| [Cu(S2CNCy2)2] (dicyclohexyl) | +0.57 | -0.49 | Not Specified |

| [Cu(S2CNPh2)2] (diphenyl) | +0.71 | -0.26 | Not Specified |

| [Cu{S2CN(p-MeC6H4)2}2] (di-p-tolyl) | ~+0.1 | Not Specified | Fc+/0 |

| Copper bis(dithiocarbamate-carboxylate) | +0.68 | -0.44 | Ag/AgCl |

Table 1: Influence of Substituents on the Redox Potentials of Copper(II) Dithiocarbamate Complexes.

Electrochemical Synthesis of Complexes

While the primary synthesis of copper(II) dithiocarbamate complexes typically involves a straightforward chemical precipitation reaction, electrochemical methods are pivotal for the synthesis and study of their corresponding copper(I) and copper(III) analogues. rsc.orgrsc.org The parent copper(II) complex, such as this compound, serves as a precursor for these electrochemical transformations.

The electrochemical conversion of a copper(II) dithiocarbamate complex, [Cu(S2CNR2)2], can lead to either a Cu(III) cation, [Cu(S2CNR2)2]+, via oxidation or a Cu(I) anion, [Cu(S2CNR2)2]-, via reduction. rsc.org

Oxidative Synthesis of Copper(III) Complexes: The oxidation of square-planar Cu(II) dithiocarbamates to their Cu(III) counterparts is often an electrochemically and chemically reversible process. rsc.org This one-electron oxidation can be achieved using cyclic voltammetry or controlled potential electrolysis. The resulting [Cu(S2CNR2)2]+ cations are relatively stable, retaining the square-planar geometry of the parent complex, although with shorter Cu-S bond lengths. mdpi.com The stability and reversibility of this process have allowed for the isolation and characterization of numerous Cu(III) dithiocarbamate complexes. rsc.org

Reductive Synthesis of Copper(I) Complexes: The electrochemical reduction of [Cu(S2CNR2)2] generates the corresponding Cu(I) anion, [Cu(S2CNR2)2]-. mdpi.com This process is typically quasi-reversible or irreversible. mdpi.comrsc.org The generated Cu(I) species, having a d10 electron configuration, are often unstable and tend to undergo rapid structural rearrangements or subsequent chemical reactions. mdpi.com A common follow-up reaction is the loss of a dithiocarbamate ligand to form neutral, often tetranuclear, Cu(I) clusters, such as [Cu(S2CNR2)]4. mdpi.comrsc.org Consequently, while Cu(I) dithiocarbamate anions are accessible within an electrochemical cell, their isolation can be challenging due to this inherent instability. mdpi.com

The electrochemical behavior of diaryl-dithiocarbamate complexes further illustrates this. While they undergo reversible oxidation, their reduction is irreversible due to the rapid loss of a dithiocarbamate ligand from the initially formed [Cu(S2CNAr2)2]- species. rsc.orgrsc.org

| Precursor Complex | Electrochemical Process | Product Species | Reversibility |

| [Cu(S2CNR2)2] | One-electron Oxidation | [Cu(S2CNR2)2]+ (Cu(III)) | Reversible |

| [Cu(S2CNR2)2] | One-electron Reduction | [Cu(S2CNR2)2]- (Cu(I)), often leading to [Cu(S2CNR2)]4 | Quasi-reversible or Irreversible |

Table 2: Electrochemical Generation of Copper(I) and Copper(III) Dithiocarbamate Complexes from a Copper(II) Precursor.

Mechanistic Investigations of Copper Dimethyldithiocarbamate Activity

Biomolecular Interactions and Cellular Mechanisms

Copper dimethyldithiocarbamate (B2753861) (CDDC) is a metal-containing compound that has garnered significant scientific interest due to its diverse biological activities. The mechanisms underlying these activities are complex and involve a range of interactions at the molecular and cellular levels. This article explores the key mechanistic aspects of CDDC's actions, focusing on its biomolecular interactions and the subsequent cellular responses.

Metal Chelation and Ionophore Activity

Dithiocarbamates, including the dimethyldithiocarbamate (DMDC) ligand in CDDC, are well-known chelating agents, meaning they can bind to metal ions. This chelation can alter the bioavailability and transport of metals. When DMDC complexes with copper, it forms a lipophilic, or fat-soluble, compound. This increased lipophilicity enhances the molecule's ability to pass through the lipid-rich membranes of cells. mdpi.comnih.gov

This ability to transport metal ions across cellular membranes is known as ionophore activity. nih.gov Essentially, the dithiocarbamate (B8719985) acts as a carrier, shuttling copper ions into the cell. nih.govnih.gov This process can lead to an increase in the intracellular concentration of copper, a key factor in the biological effects of CDDC. nih.gov The interaction is not limited to copper; dithiocarbamates can also bind to other metal ions such as zinc. nih.gov The stability of these metal complexes generally follows the Irving-Williams series, which predicts that copper(II) will form highly stable complexes. nih.gov

Intracellular Metal Transport Mechanisms

Once inside the cell, the fate of the transported copper is crucial to the compound's activity. The cell has natural systems for managing copper levels, including transport proteins like ATP7A and ATP7B, and chaperone proteins that deliver copper to specific enzymes. nih.gov However, the ionophore activity of dithiocarbamates can overwhelm these homeostatic mechanisms, leading to an accumulation of intracellular copper. nih.govmdpi.com

Studies have shown that compounds like N,N-diethyldithiocarbamate (a close relative of DMDC) can increase copper levels in various tissues. nih.gov The transport of copper into the cell by dithiocarbamates can be a critical step in their biological action. For instance, in some contexts, the copper chelator triethylenetetramine (B94423) (TET) can mitigate the effects of dithiocarbamates by reducing the intracellular copper accumulation. nih.gov This highlights the central role of intracellular metal transport in the mechanism of action of copper dithiocarbamates. nih.govresearchgate.net

Generation of Reactive Oxygen Species

One of the significant consequences of increased intracellular copper is the generation of reactive oxygen species (ROS). nih.govnih.gov ROS are highly reactive molecules, such as superoxide (B77818) radicals and hydroxyl radicals, that can cause damage to cellular components. nih.govnih.gov Copper, particularly through its ability to cycle between its Cu(I) and Cu(II) oxidation states, can participate in Fenton-like and Haber-Weiss reactions, which produce these damaging ROS. nih.govbibliotekanauki.pl

The presence of other molecules, such as ascorbate (B8700270) or cysteine, can influence the rate of ROS generation. nih.govbibliotekanauki.pl For example, the combination of copper(II) oxide nanoparticles with ascorbate has been shown to generate ascorbyl, hydroxyl, and superoxide radicals. nih.gov Similarly, the interaction between a copper-histidine complex and cysteine can lead to the production of ROS. bibliotekanauki.pl This catalytic generation of ROS is a key mechanism by which excess intracellular copper, facilitated by dithiocarbamates, can exert its biological effects. biorxiv.org

Induction of Oxidative Stress and Peroxidative Damage

The overproduction of ROS can lead to a state of oxidative stress, where the cell's antioxidant defenses are overwhelmed. nih.gov This imbalance results in damage to essential biomolecules. A major target of ROS-mediated damage is the lipid molecules that make up cellular membranes. This process, known as lipid peroxidation, can disrupt membrane structure and function. nih.govnih.gov

Studies have demonstrated that exposure to dithiocarbamates and copper can lead to increased levels of lipid peroxidation products. nih.gov This oxidative damage is not limited to lipids; proteins are also susceptible. Elevated levels of protein carbonyls, a marker of protein oxidation, have been observed following treatment with dithiocarbamates. nih.gov The induction of oxidative stress and the resulting peroxidative damage are significant contributors to the cellular effects of copper dimethyldithiocarbamate. nih.govnih.gov

Mismetallation of Cellular Components

The high stability of copper complexes means that excess intracellular copper can displace other essential metal ions from their native binding sites within proteins. nih.gov This process, known as mismetallation, can have severe consequences for protein function. nih.gov Many enzymes rely on specific metal cofactors for their catalytic activity, and the substitution of the correct metal with copper can lead to inactivation or altered function. nih.govnih.gov

This disruption of metalloprotein function is a critical aspect of copper toxicity. nih.gov The ability of copper to outcompete other metals for binding sites in proteins is a fundamental chemical principle that underlies this mechanistic step. nih.gov

Inhibition of Ubiquitin Activation (E1 Inhibition)

The ubiquitin-proteasome system is a crucial cellular pathway responsible for the degradation of damaged or unnecessary proteins. The first and rate-limiting step in this pathway is the activation of ubiquitin by the ubiquitin-activating enzyme, E1. nih.govnih.govfrontiersin.org

Impact on DNA Integrity: DNA Damage and Strand Scission

Copper complexes are known to mediate the oxidative cleavage of DNA. The activity of this compound on DNA integrity is rooted in the generation of reactive oxygen species (ROS). While not directly detailing this compound, studies on other copper complexes demonstrate their ability to cause significant DNA damage. For instance, certain binuclear copper(II) complexes have been shown to efficiently cleave pBR322 plasmid DNA under reducing conditions, causing both nicks (Form II) and linearization (Form III) of the supercoiled DNA (Form I). nih.gov This process is believed to occur through an oxygen-derived intermediate that is not a freely diffusible hydroxyl radical. nih.gov

The efficiency of DNA cleavage can be significantly higher with multinuclear copper complexes compared to their mononuclear counterparts, suggesting a cooperative effect between the copper centers. nih.govnih.gov This enhanced reactivity highlights the importance of the metal complex's structure in its DNA-damaging potential. nih.govnih.gov It is noteworthy that diethyldithiocarbamic acid, a related dithiocarbamate, has been shown to be a potent inhibitor of copper-mediated DNA cleavage reactions, underscoring the strong interaction between copper and the dithiocarbamate ligand. nih.gov The general mechanism involves the copper complex binding to DNA and, in the presence of a reducing agent, catalyzing the formation of ROS that attack the deoxyribose backbone, leading to strand scission. nih.govnih.gov

Epigenetic Modifications: Histone Hypoacetylation and DNA Methylation

Epigenetic modifications, such as DNA methylation and histone acetylation, are crucial for regulating gene expression without altering the DNA sequence itself. nih.govyoutube.com Histone acetylation, facilitated by histone acetyltransferases (HATs), neutralizes the positive charge of lysine (B10760008) residues on histone tails. youtube.com This reduces the electrostatic attraction between histones and the negatively charged DNA, leading to a more relaxed chromatin structure (euchromatin) that is accessible to transcription machinery. youtube.com Conversely, histone deacetylases (HDACs) remove these acetyl groups, resulting in a more condensed chromatin state (heterochromatin) and transcriptional repression. youtube.com

DNA methylation typically involves the addition of a methyl group to cytosine bases, which can physically hinder the binding of transcription factors and promote a silent chromatin state. youtube.com These two mechanisms are often interlinked; for example, methylated DNA can recruit proteins that, in turn, recruit HDACs to further solidify gene silencing. nih.gov

Studies on conditions involving copper overload, such as Wilson disease, provide insight into how copper may influence these epigenetic processes. Research in a mouse model of Wilson disease revealed that hepatic copper accumulation is associated with significant changes in the expression of HDACs, specifically class IIa HDAC4 and HDAC5. nih.gov Disease progression was linked to reduced levels of HDAC4/5 and a corresponding increase in histone H3K9 and H3K27 acetylation. nih.gov This suggests that copper dysregulation can modulate histone acetylation patterns, thereby affecting the expression of genes involved in key metabolic and cellular stress pathways. nih.gov Given that this compound introduces copper into the cellular environment, it is plausible that it exerts some of its effects through the modulation of these fundamental epigenetic mechanisms.

Modulation of Stress Proteins (e.g., Hsp70, HO-1)

Cells respond to various stressors, including exposure to heavy metals, by inducing the synthesis of stress proteins, also known as heat shock proteins (HSPs). nih.gov The 70-kilodalton heat shock protein (Hsp70) is a major molecular chaperone that plays a critical role in maintaining protein homeostasis. nih.gov It assists in the proper folding of newly synthesized proteins, refolding of denatured proteins, and targeting of irreversibly damaged proteins for degradation. nih.gov

The induction of Hsp70 is a common biomarker for cellular stress. However, the response to copper exposure can be complex. In a study involving the centipede Lithobius mutabilis, exposure to varying concentrations of copper did not result in a clear, dose-dependent increase in Hsp70 levels. nih.gov While Hsp70 was present in all tested animals, its concentration was not directly correlated with the level of copper contamination. nih.gov This suggests that while copper is a known stressor, the induction of Hsp70 may be influenced by other factors, such as the organism's physiological state or the duration and level of exposure. nih.gov The modulation of stress proteins like Hsp70 represents a key cellular defense mechanism that can be influenced by compounds like this compound.

Reaction Kinetics and Decomposition Mechanisms

Kinetic studies on the reactions of bis(dithiocarbamato)copper(II) complexes provide valuable information on their reactivity. Research on the reaction of complexes such as this compound with periodate (B1199274) has shown that the reaction order is unity with respect to both the copper complex and the periodate. researchgate.net This indicates that the rate-determining step involves a direct interaction between one molecule of the copper complex and one molecule of the periodate.

The studies also revealed an accelerating effect when the dithiocarbamate ligand was added to the reaction mixture. researchgate.net Furthermore, a linear relationship was observed when the logarithm of the initial reaction rate was plotted against the inverse of the dielectric constant of the medium, suggesting the involvement of charge separation in the transition state. researchgate.net

| Kinetic Parameter | Observation for Bis(dithiocarbamato)copper(II) Reactions |

| Reaction Order (vs. Complex) | 1 researchgate.net |

| Reaction Order (vs. Periodate) | 1 researchgate.net |

| Effect of Added Ligand | Accelerating effect on reaction rate researchgate.net |

| Effect of Dielectric Constant | The logarithm of the initial rate vs. the inverse of the dielectric constant is linear. researchgate.net |

This table summarizes the key kinetic findings from the study of bis(dithiocarbamato)copper(II) complexes with periodate.

The thermal decomposition of this compound has been investigated using techniques such as thermogravimetry (TG) combined with gas chromatography-mass spectrometry (GC-MS). akjournals.com The decomposition process for Cu(Me₂Dtc)₂ is relatively straightforward. akjournals.com When heated, the primary volatile organic products formed are carbon disulfide (CS₂) and tetramethylthiourea. akjournals.com The decomposition occurs in a temperature range of 200-320°C. akjournals.com The solid residue remaining after this decomposition step corresponds to copper(I) sulfide (B99878) (Cu₂S). akjournals.com The formation of Cu₂S indicates that as copper(II) sulfide (CuS) is formed, it is immediately reduced. akjournals.com

| Decomposition Product | Type | Relative Abundance |

| **Carbon Disulfide (CS₂) ** | Volatile Organic | Main Product akjournals.com |

| Tetramethylthiourea | Volatile Organic | Main Product akjournals.com |

| Copper(I) Sulfide (Cu₂S) | Solid Residue | Final Residue akjournals.com |

This table presents the main products identified from the thermal decomposition of this compound.

The nature of the alkyl group attached to the nitrogen atom in the dithiocarbamate ligand has a profound influence on the thermal decomposition pathway and the resulting products. akjournals.com A comparison between the thermal decomposition of this compound (Cu(Me₂Dtc)₂) and copper diethyldithiocarbamate (B1195824) (Cu(Et₂Dtc)₂) clearly illustrates this point. akjournals.com

While Cu(Me₂Dtc)₂ primarily yields carbon disulfide and tetramethylthiourea, the decomposition of Cu(Et₂Dtc)₂ produces carbon disulfide and diethylamine (B46881) as the main products, with tetraethylthiourea (B1606859) being only a minor product. akjournals.com This difference in fragmentation highlights that a change from a methyl to an ethyl group significantly alters the reaction mechanism. akjournals.com In the case of the diethyl derivative, the copper atom is reduced during the process, which is not observed with the dimethyl complex. akjournals.com This structural influence on the fragmentation pathway is a critical aspect of the chemistry of metal dithiocarbamates. akjournals.com

| Compound | Primary Volatile Products |

| This compound | Carbon Disulfide, Tetramethylthiourea akjournals.com |

| Copper Diethyldithiocarbamate | Carbon Disulfide, Diethylamine akjournals.com |

This table compares the primary volatile decomposition products of this compound and copper diethyldithiocarbamate, highlighting the influence of the alkyl group.

Ligand Redistribution and Complex Stability

Ligand redistribution is evident when copper(II) bis(dithiocarbamate) complexes react with other metal salts. For instance, the addition of copper(II) chloride (CuCl₂) to a copper(II) bis(N,N-dialkyldithiocarbamate) complex, [Cu(S₂CNR₂)₂], prompts a ligand redistribution event. This reaction leads to the formation of a dimeric species, [Cu(S₂CNR₂)(μ-Cl)]₂, where a dithiocarbamate ligand is effectively replaced by a bridging chloride ligand. mdpi.com This indicates that the ligands can be labile, allowing for the formation of new complex structures. Further evidence for ligand lability is observed even at higher oxidation states; mixing different copper(III) dithiocarbamate cations results in a global exchange of the dithiocarbamate ligands, demonstrating their mobility at the Cu(III) center as well. mdpi.com

The thermal stability of copper(II) dithiocarbamate complexes has been extensively studied. The stability is dependent on the nature of the alkyl substituents (R groups) on the dithiocarbamate ligand. Most of these complexes are stable up to temperatures between 230–300 °C, beyond which they decompose to form various copper sulfides. mdpi.com This property makes them effective single-source precursors for synthesizing nanoscale copper sulfide materials. mdpi.comrsc.org The stability of the oxidized Cu(III) form of the complex is also noteworthy. In the solid state, these green-colored Cu(III) complexes are relatively stable when exposed to air. However, in solution, they are less stable, as attempts to characterize them using NMR spectroscopy often result in broad, poorly defined resonances. mdpi.com

The stability of the complex is also a key factor in its redox behavior. While oxidation to Cu(III) is a reversible process, the reduction to Cu(I) is often described as quasi-reversible or irreversible. mdpi.comrsc.org This is because the reduction process can lead to the loss of a dithiocarbamate ligand, forming Cu(I) clusters. mdpi.com This instability of the reduced form highlights the delicate balance between the copper center's oxidation state and the coordination environment provided by the ligands.

Table 1: Stability and Decomposition of Copper Dithiocarbamate Complexes

| Complex Type | Condition | Observation | Reference |

|---|---|---|---|

| [Cu(S₂CNR₂)₂] | Thermal | Decomposes at 230–300 °C to copper sulfides. | mdpi.com |

| [Cu(S₂CNR₂)₂]⁺ (Cu(III)) | Solid State | Retains green color, relatively stable in air. | mdpi.com |

| [Cu(S₂CNR₂)₂]⁺ (Cu(III)) | Solution | Less stable, leads to broad NMR resonances. | mdpi.com |

| [Cu(S₂CNR₂)₂]⁻ (Cu(I)) | Electrochemical | Leads to loss of a dithiocarbamate ligand and formation of Cu(I) clusters. | mdpi.com |

| [Cu(S₂CNAr₂)₂] (diaryl) | Electrochemical Reduction | Irreversible reduction due to loss of a DTC ligand. | rsc.org |

Redox Reactions Involving Ligand and Copper Ions

The activity of this compound is intrinsically linked to a series of complex redox reactions involving both the central copper ion and the dithiocarbamate ligand itself. The copper center can readily cycle between Cu(I), Cu(II), and Cu(III) oxidation states, a process that is fundamental to its chemical behavior.

The most common form, copper(II) bis(dimethyldithiocarbamate), [Cu(S₂CN(CH₃)₂)₂], features a Cu(II) ion with a d⁹ electronic configuration. mdpi.com This complex undergoes a fully reversible, one-electron oxidation to yield the corresponding Cu(III) complex, [Cu(S₂CNR₂)₂]⁺. mdpi.com This oxidation can be achieved using a variety of common oxidizing agents, including iodine (I₂), copper(II) perchlorate (B79767) ([Cu(ClO₄)₂]), and iron(III) chloride (FeCl₃). mdpi.com Upon oxidation, the dark brown solution of the Cu(II) complex turns green, characteristic of the Cu(III) species. This oxidation results in a shortening of the Cu–S bond lengths by approximately 0.1 Å, consistent with the higher oxidation state of the copper center. mdpi.com

Conversely, the complex can undergo a one-electron reduction process. This reduction is typically quasi-reversible. mdpi.com The initial product is a Cu(I) species, [Cu(S₂CNR₂)₂]⁻, which has a d¹⁰ electronic configuration. This change in electron count often induces a structural rearrangement from a square planar to a tetrahedral geometry. mdpi.com However, these reduced species are often unstable and tend to lose a dithiocarbamate ligand, subsequently forming stable Cu(I) clusters, such as the tetranuclear [Cu(μ₃-S₂CNR₂)]₄. mdpi.comepa.gov Photochemical reactions, which utilize the ligand-metal charge transfer (LMCT) band in the visible spectrum, can also lead to the reduction of the copper center. mdpi.com

The redox potentials for these processes are significantly influenced by the substituents on the dithiocarbamate ligand. For example, substituting electron-donating alkyl groups with electron-withdrawing aryl groups can alter the ease of oxidation and reduction.

Table 2: Redox Potentials of Selected Copper Dithiocarbamate Complexes

| Complex | Process | Potential (V vs SCE) | Reversibility | Reference |

|---|---|---|---|---|

| [Cu(S₂CNCy₂)₂] | Oxidation (Cu(II) → Cu(III)) | +0.57 | Reversible | mdpi.com |

| [Cu(S₂CNPh₂)₂] | Oxidation (Cu(II) → Cu(III)) | +0.71 | Reversible | mdpi.com |

| [Cu(S₂CNCy₂)₂] | Reduction (Cu(II) → Cu(I)) | -0.49 | Quasi-reversible | mdpi.com |

| [Cu(S₂CNPh₂)₂] | Reduction (Cu(II) → Cu(I)) | -0.26 | Quasi-reversible | mdpi.com |

| [Cu(S₂CNAr₂)₂] (diaryl) | Reduction (Cu(II) → Cu(I)) | - | Irreversible | rsc.org |

Cy = cyclohexyl, Ph = phenyl, Ar = aryl

Beyond the redox changes centered on the copper ion, the dithiocarbamate ligand itself can be considered redox-active. While the primary redox events are described as metal-centered, the ligand's ability to stabilize multiple oxidation states of copper (I, II, and III) highlights its crucial role in the electronic interplay within the complex. mdpi.comnih.gov The formation of the Cu(III) state, for instance, has been a subject of discussion, with some studies challenging the simple view and suggesting significant ligand character in the oxidized orbitals. mdpi.com This indicates that the oxidation may not be purely localized on the metal but could involve a degree of ligand-centered oxidation, resulting in a Cu(II)-ligand radical character. This electronic delocalization and the interplay between metal- and ligand-centered redox processes are key to the diverse reactivity of this compound. mdpi.com

Advanced Analytical Methodologies for Copper Dimethyldithiocarbamate

Spectroscopic Techniques for Characterization and Monitoring

Spectroscopic techniques are instrumental in elucidating the structural features and observing the reaction dynamics of copper dimethyldithiocarbamate (B2753861).

UV-Vis spectrophotometry serves as a valuable tool for monitoring reactions involving copper dimethyldithiocarbamate. The formation of the yellow-colored this compound complex, Cu(DDC)₂, allows for its detection and quantification. aun.edu.eg For instance, when ziram (B1684391) (zinc dimethyldithiocarbamate) reacts with copper ions, the displacement of zinc by copper leads to the formation of the distinct yellow Cu(DDC)₂ complex. aun.edu.eg This color change is the basis for colorimetric analysis.

In aqueous solutions, the this compound complex exhibits a characteristic absorbance peak. cetjournal.it For solutions with copper concentrations in the range of 1-20 g/L, a well-defined absorbance peak is observed at approximately 805 nm. cetjournal.it The intensity of this absorbance is directly proportional to the concentration of the copper complex, allowing for the creation of a linear calibration curve. cetjournal.it This method is adaptable for a wide range of concentrations by adjusting the sample dilution and the optical path length of the cuvette used in the spectrophotometer. cetjournal.it For lower concentrations, down to 10 parts per million (ppm), direct UV-Vis analysis is feasible by using a longer optical path. cetjournal.it

The formation of the copper complex and its subsequent detection can also be monitored by observing the changes in the UV absorption spectra. The addition of a copper salt, such as copper sulfate (B86663) (CuSO₄), to a solution of sodium dimethyldithiocarbamate (NaDDC) results in a distinct shift in the absorption spectrum, confirming the formation of the this compound complex. researchgate.net

Table 1: UV-Vis Spectrophotometry Parameters for this compound

| Parameter | Value | Reference |

| Absorbance Peak | ~805 nm | cetjournal.it |

| Detectable Concentration Range | 10 ppm - 100 g/L | cetjournal.it |

| Complex Formation | Reaction of dithiocarbamate (B8719985) with Cu²⁺ ions | aun.edu.egresearchgate.net |

Mass spectrometry is a powerful technique for identifying the products formed during the decomposition of this compound. When coupled with other analytical methods, it provides detailed insights into the fragmentation pathways of the molecule. akjournals.commdpi.com

Electrospray ionization mass spectrometry (ESI-MS) has been used to study copper dithiocarbamate complexes. For example, the addition of oxidizing agents to copper(II) dithiocarbamate complexes can generate copper(III) species, which can be readily observed as molecular ions in the ESI-mass spectra. mdpi.com This technique has also revealed the lability of the dithiocarbamate ligands at the copper(III) center through ligand exchange experiments. mdpi.com

In thermal decomposition studies, mass spectrometry is crucial for identifying the volatile organic products. akjournals.com For this compound, mass spectral analysis of the decomposition products indicates a relatively simple breakdown process. akjournals.com

The combination of thermogravimetric analysis (TGA), gas chromatography (GC), and mass spectrometry (MS) provides a comprehensive approach to studying the thermal decomposition of this compound. akjournals.comchromatographyonline.comsrainstruments.it This hyphenated technique allows for the correlation of mass loss events observed in TGA with the separation and identification of the evolved gases by GC-MS. chromatographyonline.comsrainstruments.it

In a typical TG/GC/MS experiment, the sample is heated in the TGA, and the evolved gases are transferred to the GC for separation. technologynetworks.com The separated components then enter the mass spectrometer for identification. technologynetworks.com This method offers superior separation and detection of low-level impurities compared to TG-MS alone. technologynetworks.com

A study on the thermal decomposition of this compound using TG/GC/MS revealed that the major volatile products are carbon disulfide (CS₂) and tetramethylthiourea. akjournals.com The analysis of the total ion output from the GC-MS showed that these two products are produced in approximately equal amounts. akjournals.com The decomposition process for this compound occurs between 200-320°C, and the final solid residue is copper(I) sulfide (B99878) (Cu₂S). akjournals.com The differential thermal analysis (DTA) curves show two endothermic peaks at 240°C and 295°C, both corresponding to decomposition processes. akjournals.com

Table 2: Thermal Decomposition Data for this compound from TG/GC/MS

| Parameter | Finding | Reference |

| Major Volatile Products | Carbon disulfide (CS₂), Tetramethylthiourea | akjournals.com |

| Decomposition Temperature Range | 200-320°C | akjournals.com |

| Solid Residue | Copper(I) sulfide (Cu₂S) | akjournals.com |

| DTA Peaks (Decomposition) | 240°C and 295°C (endothermic) | akjournals.com |

Chromatographic Separations for Compound Identification and Quantification

Chromatographic techniques are essential for separating this compound from other compounds and for its quantification.

Gas chromatography is a primary technique for the analysis of volatile and semi-volatile compounds, including the decomposition products of this compound. akjournals.comnih.gov In the combined TG/GC/MS analysis, GC is responsible for separating the individual volatile components released during the thermal decomposition of the complex. akjournals.com

The GC oven program for analyzing the decomposition products of this compound typically involves a temperature ramp, for example, from 60°C to 200°C at a rate of 4°C per minute, using helium as the carrier gas. akjournals.com This allows for the separation of compounds like carbon disulfide and tetramethylthiourea. akjournals.com Gas chromatography coupled with mass spectrometry (GC-MS) is a standardized method for the analysis of dithiocarbamate fungicides. nih.gov

Besides gas chromatography, other chromatographic methods are employed for the analysis of dithiocarbamate complexes. nih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and quantification of dithiocarbamate compounds. nih.govresearchgate.net Reverse-phase HPLC (RP-HPLC) is particularly common. researchgate.netacs.org For instance, copper can be determined as its dithiocarbamate complex using reverse-phase liquid chromatography with electrochemical detection. acs.org HPLC methods can be coupled with UV detectors or mass spectrometers (LC-MS) for enhanced selectivity and sensitivity. nih.gov For example, a method for analyzing fungicidal polycarbamates in water samples involved LC-MS/MS analysis in positive atmospheric pressure ionization mode. nih.gov

Biological Sample Analysis Techniques

Advanced analytical methodologies are crucial for understanding the biological effects of this compound (CDDC). These techniques enable detailed investigation into cellular responses, protein expression, and elemental accumulation following exposure to the compound.

Western Blot Analysis for Protein Induction

Western blot analysis is a widely used technique to detect and quantify specific proteins in a biological sample. This method is instrumental in understanding how this compound exposure can induce the expression of various proteins, particularly those related to cellular stress and damage.

Studies on Long-Evans rats exposed to this compound have utilized Western blot analysis to reveal the induction of stress proteins. nih.govresearchgate.net For example, the induction of the 70-kilodalton heat shock protein (Hsp70) was observed in both liver and renal tissues. nih.gov Hsp70 is a molecular chaperone that is upregulated in response to cellular stress.

Furthermore, Western blot analysis has been employed to detect the formation of 4-hydroxy-2-nonenal (4HNE) adducts in tissues. nih.govresearchgate.net The presence of these adducts is an indicator of lipid peroxidation, a process of oxidative damage to lipids. In addition to Hsp70 and 4HNE, the induction of heme oxygenase-1 (HO-1), another stress-responsive protein, has been detected in the hippocampus of both maternal and newborn rats exposed to this compound. researchgate.netnih.gov

Table 2: Protein Induction by this compound Detected by Western Blot

| Induced Protein/Adduct | Tissue | Organism | Finding | Citation |

|---|---|---|---|---|

| Hsp70 | Liver, Kidney | Long-Evans Rat | Induction indicates cellular stress | nih.gov |

| 4-hydroxy-2-nonenal (4HNE) adducts | Liver, Kidney | Long-Evans Rat | Indicates peroxidative damage | nih.gov |

| Heme Oxygenase-1 (HO-1) | Hippocampus | Long-Evans Rat (maternal and newborn) | Induction indicates cellular stress | researchgate.netnih.gov |

| Hsp70 | Hippocampus | Long-Evans Rat (maternal and newborn) | Induction indicates cellular stress | researchgate.netnih.gov |

Atomic Absorption Spectrophotometry (AAS) for Copper Accumulation

Atomic Absorption Spectrophotometry (AAS) is a sensitive technique used for the quantitative determination of specific elements in a sample. In the context of this compound, AAS is essential for measuring the accumulation of copper in various tissues following exposure.

Research has consistently demonstrated a significant, dose-dependent increase in copper concentration in the tissues of animals exposed to this compound. nih.govresearchgate.net For instance, in a study involving Long-Evans rats, the concentration of copper was found to be significantly increased in both the liver and kidneys. nih.gov

A more sensitive variation of this technique, Graphite Furnace Atomic Absorption Spectrophotometry (GFAAS), has been used to detect copper accumulation in the brain. researchgate.netnih.gov A study on maternal and newborn Long-Evans rats revealed a significant increase in copper concentration in the hippocampus of treated animals compared to controls. researchgate.netnih.gov This accumulation of copper is believed to be a key factor in the observed toxicity of the compound. researchgate.net

Table 3: Copper Accumulation Detected by Atomic Absorption Spectrophotometry

| Analytical Technique | Tissue | Organism | Finding | Citation |

|---|---|---|---|---|

| Atomic Absorption Spectrophotometry | Liver, Kidney | Long-Evans Rat | Dose-dependent increase in copper concentration | nih.gov |

| Graphite Furnace Atomic Absorption Spectrophotometry (GFAAS) | Hippocampus | Long-Evans Rat (maternal and newborn) | Significant increase in copper concentration | researchgate.netnih.gov |

| Flame Atomic Absorption Spectrometry (FAAS) | Gill | Juvenile brook trout | Significantly increased levels of copper | researchgate.net |

Colorimetric Analysis for Quantitative Determination

Colorimetric analysis is a method used to determine the concentration of a chemical compound in a solution through the measurement of the absorption of light of a specific wavelength. This technique is particularly useful for the quantitative determination of this compound.

A standard test method, ASTM D5655-95, has been established for the colorimetric analysis of this compound in treated wood. iteh.ai Although this specific standard was withdrawn in 2006, the principle of the method remains relevant. iteh.ai The method relies on the reaction of this compound to produce a colored solution, with the intensity of the color being proportional to the concentration of the compound.

The underlying principle of this analysis often involves the reaction of the dithiocarbamate moiety. For instance, a simple and selective spectrophotometric method has been developed for the determination of trace amounts of copper using diethyldithiocarbamate (B1195824) in the presence of β-cyclodextrin. nih.gov This reaction forms a Cu(II)-DDTC-β-CD inclusion complex with an apparent molar absorptivity of 1.3 x 10^4 L·mol⁻¹·cm⁻¹ at a wavelength of 436 nm. nih.gov Beer's law is obeyed for copper in the range of 0-150 µg/25 ml. nih.gov Such methods have been successfully applied to determine copper in various samples, including soils and biological materials. nih.gov

Applications of Copper Dimethyldithiocarbamate in Diverse Scientific Fields

Materials Science Applications

In materials science, copper dithiocarbamates are extensively used as single-source precursors (SSPs) to produce nanoscale copper sulfides. mdpi.comresearchgate.net This method is valued for its ability to generate a variety of nanocrystalline materials by carefully controlling the precursor and decomposition conditions. researchgate.net

Copper(II) dithiocarbamate (B8719985) complexes are effective and widely utilized SSPs for synthesizing copper sulfide (B99878) nanoparticles. rsc.orgnih.gov The thermolysis of these complexes in high-boiling-point solvents that also act as surface passivating agents is a common method. nih.govijarse.com This technique is particularly noted for producing nanocrystals with reasonable monodispersity. ijarse.com The choice of precursor and reaction conditions, such as temperature and solvents, plays a critical role in determining the final characteristics of the nanoparticles. frontiersin.org